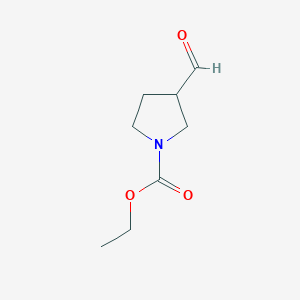

Ethyl 3-formylpyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

124438-22-8 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 3-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |

InChI Key |

VPCHJOXYXRKPOG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(C1)C=O |

Canonical SMILES |

CCOC(=O)N1CCC(C1)C=O |

Synonyms |

1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Formylpyrrolidine 1 Carboxylates

Transformations Involving the Formyl Group

The aldehyde functional group in Ethyl 3-formylpyrrolidine-1-carboxylate is the primary site of its chemical reactivity. It can undergo a wide array of transformations typical of aldehydes, including nucleophilic additions, reductions, and oxidations. The following subsections detail the most significant of these reactions.

Reductive Amination Reactions

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. nih.gov This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net For this compound, this reaction provides a direct route to a diverse range of 3-(aminomethyl)pyrrolidine (B1599286) derivatives.

The reaction commences with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the formyl group, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine (iminium ion). The iminium ion is then reduced in situ by a hydride reducing agent to furnish the final amine product. nih.gov

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) derivatives such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net These reagents are favored because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. researchgate.net Catalytic hydrogenation over platinum, palladium, or nickel catalysts can also be employed. nih.gov

The versatility of this reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, depending on the choice of the primary or secondary amine used as the nucleophile.

Table 1: Examples of Reductive Amination of this compound Analogs This table is generated based on typical reductive amination reactions and may not represent experimentally verified results for this specific compound.

| Amine Reactant | Reducing Agent | Product |

| Benzylamine | NaBH(OAc)₃ | Ethyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate |

| Aniline | NaBH₃CN | Ethyl 3-((phenylamino)methyl)pyrrolidine-1-carboxylate |

| Dimethylamine | H₂, Pd/C | Ethyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate |

| Piperidine | NaBH(OAc)₃ | Ethyl 3-(piperidin-1-ylmethyl)pyrrolidine-1-carboxylate |

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. The formyl group of this compound can act as the electrophilic partner in this reaction, reacting with enolates derived from ketones or other aldehydes.

The reaction is typically catalyzed by either an acid or a base. In a base-catalyzed mechanism, the base abstracts an α-proton from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl adduct. Acid-catalyzed aldol reactions proceed through an enol intermediate.

The stereochemical outcome of the aldol reaction can often be controlled, leading to the formation of specific diastereomers. This is particularly relevant when chiral pyrrolidine-based catalysts are employed, which can induce high levels of enantioselectivity. nih.gov Pyrrolidine-derived organocatalysts have been extensively studied for their ability to promote asymmetric aldol reactions. nih.gov

Table 2: Representative Aldol Reactions with this compound This table illustrates potential aldol reactions and products.

| Enolate Source | Catalyst/Conditions | Aldol Adduct |

| Acetone | NaOH, H₂O/EtOH | Ethyl 3-(3-hydroxy-3-methyl-2-oxobutyl)pyrrolidine-1-carboxylate |

| Cyclohexanone | L-Proline, DMSO | Ethyl 3-((1-hydroxy-2-oxocyclohexyl)methyl)pyrrolidine-1-carboxylate |

| Acetaldehyde | LDA, THF, -78 °C | Ethyl 3-(2,3-dihydroxypropyl)pyrrolidine-1-carboxylate |

Imine Formation and Subsequent Reactions

The reaction of the formyl group of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and is often driven to completion by the removal of water. The resulting imine contains a C=N double bond, which is itself a versatile functional group for further chemical transformations.

Imines can act as electrophiles, similar to carbonyl compounds, and can undergo nucleophilic attack. scielo.br They are key intermediates in reductive amination, as discussed previously. nih.gov Beyond this, imines can participate in a variety of other reactions, including cycloadditions. For instance, imines can act as dienophiles or azadienes in Diels-Alder reactions, leading to the formation of complex nitrogen-containing heterocyclic systems. mdpi.com They can also undergo [3+2] cycloaddition reactions with nitrile imines to form triazoline derivatives. nih.gov

The reactivity of the imine can be tuned by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups can enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Table 3: Examples of Imines Derived from this compound and Their Potential Subsequent Reactions

| Amine Reactant | Imine Product | Potential Subsequent Reaction |

| Aniline | Ethyl 3-((phenylimino)methyl)pyrrolidine-1-carboxylate | [4+2] Cycloaddition (Povarov reaction) |

| tert-Butylamine | Ethyl 3-((tert-butylimino)methyl)pyrrolidine-1-carboxylate | Nucleophilic addition of Grignard reagents |

| Hydroxylamine | Ethyl 3-((hydroxyimino)methyl)pyrrolidine-1-carboxylate (Oxime) | Beckmann rearrangement |

Wittig Reactions and Olefination Strategies

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. researchgate.net It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This reaction is particularly valuable for the stereoselective formation of C=C double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. nih.gov The HWE reaction often provides excellent E-selectivity for the resulting alkene. nih.gov

In the context of this compound, these olefination reactions provide a means to convert the formyl group into a vinyl group, with the potential to introduce a variety of substituents on the newly formed double bond. The geometry of the resulting alkene can often be controlled by the choice of the Wittig reagent or HWE reagent and the reaction conditions. researchgate.net

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl group to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and a phosphine (B1218219) oxide byproduct.

Table 4: Olefination of this compound

| Olefination Reagent | Base/Conditions | Product |

| (Triphenylphosphoranylidene)methane | THF | Ethyl 3-vinylpyrrolidine-1-carboxylate |

| Ethyl (triphenylphosphoranylidene)acetate | Toluene, reflux | Ethyl 3-(2-ethoxycarbonylvinyl)pyrrolidine-1-carboxylate |

| Triethyl phosphonoacetate (HWE) | NaH, THF | Ethyl 3-(2-ethoxycarbonylvinyl)pyrrolidine-1-carboxylate (predominantly E-isomer) |

Michael Addition Reactions of Formyl-Substituted Systems

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. ntu.edu.sg While this compound itself is not a Michael acceptor, it can be readily converted into one. For instance, an aldol condensation or a Wittig/HWE reaction can introduce an α,β-unsaturated system adjacent to the pyrrolidine (B122466) ring, making the β-carbon susceptible to nucleophilic attack.

Once the α,β-unsaturated system is in place, a wide range of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can be used to perform the Michael addition. beilstein-journals.org This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion.

The intramolecular version of the aza-Michael addition is a key strategy for the synthesis of bicyclic nitrogen-containing heterocycles, such as piperidines and pyrrolidines.

Table 5: Michael Addition to Derivatives of this compound This table outlines a two-step process: formation of a Michael acceptor followed by conjugate addition.

| Michael Acceptor Precursor | Reaction to form Acceptor | Michael Donor | Product of Michael Addition |

| This compound | Wittig with Ph₃P=CHCO₂Et | Diethyl malonate | Diethyl 2-(1-(ethoxycarbonyl)-4-(2-(ethoxycarbonyl)ethyl)pyrrolidin-3-yl)malonate |

| This compound | Aldol with acetone, then dehydration | Nitromethane | Ethyl 3-(2-nitro-4-oxopentan-2-yl)pyrrolidine-1-carboxylate |

| This compound | HWE with (EtO)₂P(O)CH₂CN | Piperidine | Ethyl 3-(1-cyano-2-(piperidin-1-yl)ethyl)pyrrolidine-1-carboxylate |

Other Electrophilic and Nucleophilic Additions to the Aldehyde

The formyl group of this compound is susceptible to a variety of other nucleophilic and electrophilic additions.

Nucleophilic Additions:

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of the formyl group. This reaction, after an aqueous workup, results in the formation of a secondary alcohol. The nature of the R group from the organometallic reagent determines the structure of the resulting alcohol.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (or a cyanide salt followed by acidification). The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Electrophilic Additions:

While the carbonyl carbon is electrophilic, the carbonyl oxygen is nucleophilic and can be attacked by electrophiles. In the presence of a strong acid, the carbonyl oxygen can be protonated, which activates the carbonyl group towards nucleophilic attack.

The enol or enolate form of the aldehyde can also undergo electrophilic substitution at the α-carbon, although this is less common for aldehydes compared to ketones due to the propensity of aldehydes to self-condense.

Table 6: Examples of Other Additions to the Formyl Group

| Reagent | Reaction Type | Product |

| Methylmagnesium bromide (CH₃MgBr) | Nucleophilic Addition (Grignard) | Ethyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate |

| Phenylithium (PhLi) | Nucleophilic Addition (Organolithium) | Ethyl 3-(hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate |

| Sodium cyanide (NaCN), then H₃O⁺ | Nucleophilic Addition (Cyanohydrin formation) | Ethyl 3-(cyano(hydroxy)methyl)pyrrolidine-1-carboxylate |

| Sodium borohydride (NaBH₄) | Nucleophilic Addition (Reduction) | Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Reactions Involving the Carboxylate Moiety

The ethyl carboxylate group of this compound is a key site for various chemical transformations, including hydrolysis, transesterification, amidation, and decarboxylation. These reactions are fundamental in modifying the compound's structure and properties.

Ester Hydrolysis and Transesterification Reactions

Ester hydrolysis of this compound involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol. This reaction is typically catalyzed by acids or bases.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is a valuable method for synthesizing different ester derivatives. medcraveonline.com This reaction can be promoted by various catalysts, including small molecules that mimic the active sites of hydrolytic enzymes. nih.gov For instance, artificial hydrolases designed to replicate the catalytic center of chymotrypsin (B1334515) have demonstrated the ability to catalyze the transesterification of non-activated esters under mild, neutral conditions. nih.gov

The general mechanism for enzyme-catalyzed transesterification, which can be conceptually applied to mimics, often proceeds through a two-step process involving the formation of an acyl-enzyme intermediate followed by reaction with the incoming alcohol. nih.gov

Table 1: Examples of Transesterification Reactions

| Catalyst | Substrate | Alcohol | Product | Conditions |

| Artificial Hydrolase | Ethyl Acetate | Methanol | Methyl Acetate | Neutral, Room Temp |

| Lipozyme TLIM | Eugenol | Caprylic Acid | Eugenyl Caprylate | n-hexane, 65°C |

| S. aureus lipase | Eugenol | Benzoic Acid | Eugenyl Benzoate | Incubation with heating |

Amidation Reactions of Carboxylate Esters

Amidation reactions provide a direct route to convert the carboxylate ester of this compound into amides. A general and efficient method for this transformation involves the direct coupling of alkali metal carboxylate salts with amines. nih.gov This can be achieved using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). nih.gov

This protocol is particularly advantageous for substrates where the corresponding carboxylic acid or acyl chloride is unstable or difficult to handle. nih.gov The reaction is typically rapid, often completing within 1-2 hours, and provides good to excellent yields of the desired amide product. nih.gov The process involves the activation of the carboxylate, which then reacts with the amine. researchgate.net

The versatility of this method allows for the synthesis of a wide array of amides, including those derived from sensitive substrates, with minimal side reactions like epimerization. organic-chemistry.org For instance, this approach has been successfully used to synthesize analogues of pyrrole-2-aminoimidazole marine alkaloids by coupling lithium 5-bromo-1H-pyrrole-2-carboxylate with amines and α-amino acids. nih.gov

Gas-phase amidation of carboxylic acids has also been demonstrated using reagents like Woodward's reagent K (N-ethyl-3-phenylisoxazolium-3'-sulfonate), which activates the carboxylate for reaction with an amine. nih.gov

Table 2: Reagents for Amidation of Carboxylates

| Coupling Reagent | Base | Typical Reaction Time | Key Advantages |

| HBTU | Hünig's base | 1-2 hours | High efficiency, good yields, suitable for unstable acids. nih.gov |

| EDAC | Not specified | Not specified | Used for coupling with ketal-protected intermediates. researchgate.net |

| Woodward's Reagent K | Not applicable (gas-phase) | Not specified | Enables gas-phase amidation. nih.gov |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is a potential reaction pathway for derivatives of this compound, particularly the corresponding carboxylic acid. The stability of the carboxylic acid is a crucial factor; for example, the acid corresponding to lithium 5-bromo-1H-pyrrole-2-carboxylate is prone to decarboxylation, making direct amidation of the salt a preferred synthetic route. nih.gov While specific studies on the decarboxylation of the carboxylic acid derived from this compound are not detailed in the provided context, the general principles of carboxylate stability apply.

Pyrrolidine Ring Modifications and Functionalizations

The pyrrolidine ring of this compound offers opportunities for structural modifications, including changes in ring size and the introduction of new functional groups with specific stereochemistry.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for altering cyclic structures. wikipedia.org These transformations can proceed through various mechanisms, including cationic, anionic, and carbenoid pathways. researchgate.net

Ring Expansion: These reactions can be initiated by the migration of an endocyclic bond to an exocyclic group. wikipedia.org For example, pinacol-type rearrangements can lead to the expansion of a ring. wikipedia.org Another approach involves the opening of a bicyclic system to form a larger single ring. wikipedia.org

Ring Contraction: Anionic ring contractions, such as the Favorskii rearrangement, are commonly employed. researchgate.netharvard.edu This reaction typically involves the treatment of an α-halo cycloalkanone with a base, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu Cationic rearrangements can also lead to ring contraction, often driven by the formation of a more stable carbocation or the relief of ring strain. etsu.edu The Wolff rearrangement of cyclic α-diazoketones is another method for achieving ring contraction. wikipedia.org

While direct examples involving this compound are not provided, these general principles of ring modification are applicable to the pyrrolidine core.

Table 3: Common Methods for Ring Size Modification

| Reaction Type | Key Features |

| Expansion | |

| Pinacol Rearrangement | Involves rearrangement of vicinal diols. wikipedia.org |

| Tiffeneau–Demjanov Rearrangement | A semipinacol rearrangement. wikipedia.org |

| Contraction | |

| Favorskii Rearrangement | Rearrangement of α-halo ketones with base. researchgate.netharvard.edu |

| Wolff Rearrangement | Involves α-diazoketones. wikipedia.org |

| Cationic Rearrangement | Driven by carbocation stability or strain relief. etsu.edu |

Elucidation of Reaction Mechanisms

The formyl and carbamate (B1207046) functionalities of this compound suggest a rich potential for diverse chemical transformations. However, detailed mechanistic studies elucidating the pathways of its reactions are not readily found in current research literature. The following sections explore plausible, yet currently theoretical, reaction mechanisms based on the known reactivity of similar structures.

Pericyclic Rearrangements (e.g., Aza-Claisen Rearrangements)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of organic reactions. slideshare.net The aza-Claisen rearrangement, a variant of the Claisen rearrangement, involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl amine or its derivatives. For this compound to participate in such a reaction, it would first need to be converted into a suitable precursor, for instance, by reaction of the formyl group to introduce an allylic amine moiety.

While the core pyrrolidine structure is a common motif in synthetic chemistry, specific examples of it undergoing aza-Claisen rearrangements originating from a 3-formyl substituent are not described in the surveyed literature. The potential for such a transformation would depend on the successful synthesis of the necessary allylic enamine or related intermediate from this compound.

Radical Mechanisms in Formylpyrrolidine Carboxylate Chemistry

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. The formyl group of this compound could theoretically be involved in radical reactions. For example, the aldehyde hydrogen could be abstracted by a radical initiator to form an acyl radical. This reactive intermediate could then participate in various subsequent reactions, such as additions to alkenes or cyclizations.

However, searches of chemical literature did not yield specific studies detailing the radical-mediated reactions of this compound. Research on the radical chemistry of pyrrolidine derivatives is an active area, but the focus has often been on the functionalization of the pyrrolidine ring itself rather than on the specific reactivity of a 3-formyl substituent.

Catalytic Reaction Pathways

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The formyl group of this compound is a prime site for various catalytic reactions. For instance, it could undergo catalytic reduction to an alcohol, oxidation to a carboxylic acid, or participate in C-C bond-forming reactions such as aldol or Knoevenagel condensations. The pyrrolidine nitrogen, while protected as a carbamate, could also potentially influence catalytic processes.

Despite the theoretical potential for a wide range of catalytic transformations, specific research detailing the catalytic reaction pathways and mechanisms for this compound is not prevalent in the available literature. Studies on related pyrrolidine-containing compounds often focus on their use as chiral catalysts or ligands in asymmetric synthesis, rather than on the catalytic transformations of the pyrrolidine scaffold itself.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Ethyl 3-Formylpyrrolidine-1-Carboxylate as a Key Building Block

The strategic placement of functional groups in this compound allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex molecules.

Construction of Complex Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of fused and spirocyclic heterocyclic systems. Through reactions with various binucleophiles, the pyrrolidine (B122466) ring can be annulated to form more intricate polycyclic structures. For instance, cascade reactions and multicomponent reactions involving this aldehyde can lead to the formation of novel heterocyclic frameworks. These reactions often proceed with high stereoselectivity, allowing for the controlled synthesis of complex three-dimensional structures.

One notable application is in the synthesis of dihydrobenzofurans. While not directly starting from the title compound, a related pyrrolidine derivative, ethyl 3-pyrrolidin-1-yl-2,3-dihydrobenzofuran-2-carboxylate, can be synthesized through a one-pot cascade reaction, showcasing the utility of the pyrrolidine scaffold in constructing complex heterocyclic systems. researchgate.net The formyl group of this compound is a key reactive site that enables its participation in various cyclization and condensation reactions to build such complex systems.

Synthesis of Chiral Scaffolds and Enantiopure Compounds

Chiral pyrrolidine derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery. This compound, particularly in its enantiopure forms, serves as a valuable chiral precursor. Its inherent chirality can be transferred to new stereocenters during a synthetic sequence, allowing for the diastereoselective synthesis of highly substituted pyrrolidines and other chiral molecules.

The synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through organocatalytic enantioselective Michael addition reactions, highlighting the utility of the pyrrolidine-3-carboxylate scaffold in creating chiral molecules. rsc.org Furthermore, the synthesis of enantiopure 4-substituted pyrrolidin-3-ols has been demonstrated via asymmetric 1,3-dipolar cycloaddition reactions, yielding chiral building blocks for bioactive pyrrolidines. researchgate.net These examples underscore the importance of chiral pyrrolidine derivatives, for which this compound is a key starting material, in accessing enantiopure compounds.

Precursors for Biologically Active Molecules

The pyrrolidine motif is a common feature in a vast array of biologically active compounds. Consequently, this compound and its derivatives are important intermediates in the synthesis of molecules with potential therapeutic and agricultural applications.

Intermediates in Pharmaceutical Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. One of the most significant applications is in the development of tachykinin receptor antagonists. nih.govnih.govguidetopharmacology.org These compounds are used in the treatment of chemotherapy-induced nausea and vomiting. The synthesis of these complex molecules often involves the construction of a substituted pyrrolidine core, for which this compound is a valuable starting material.

The synthesis of conformationally restricted amino acids is another area where this compound finds application. nih.govnih.govlifechemicals.comdocumentsdelivered.com These modified amino acids are incorporated into peptides to enhance their stability and biological activity. The rigid pyrrolidine structure of the title compound makes it an excellent precursor for creating these constrained analogues.

| Therapeutic Target | Example Drug Class | Role of Pyrrolidine Intermediate |

| Tachykinin NK1 Receptor | Aprepitant (and related antagonists) | Core scaffold for receptor binding |

| Peptidomimetics | Various | Induces conformational constraints |

Synthesis of Agrochemicals and Related Compounds

The development of new agrochemicals, such as fungicides, herbicides, and insecticides, is crucial for global food security. While direct applications of this compound in commercial agrochemicals are not widely documented, the pyrrolidine scaffold is present in some herbicidal compounds. For example, certain pyrrolidinone derivatives have been patented as herbicides. google.com

Research into novel agrochemicals has explored various heterocyclic compounds. For instance, derivatives of indolizine (B1195054), which can be synthesized from precursors with nitrogen-containing rings, have shown larvicidal activity against Anopheles arabiensis, a mosquito species that transmits malaria. nih.gov Additionally, pyrazoline and isoxazoline (B3343090) derivatives have been investigated for their antifungal properties against various plant-pathogenic fungi. nih.gov Carboxylic acid derivatives are also a significant class of herbicides. nih.govresearchgate.net The structural features of this compound make it a potential starting material for the synthesis of novel agrochemical candidates within these classes.

| Agrochemical Class | Potential Application | Relevant Structural Motif |

| Herbicides | Weed control | Pyrrolidinone |

| Fungicides | Control of plant-pathogenic fungi | Pyrrolidine-dione |

| Insecticides/Larvicides | Pest control | Nitrogen-containing heterocycles |

Role in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. Chiral amines, particularly those based on the pyrrolidine scaffold of proline, are among the most successful classes of organocatalysts. unibo.itresearchgate.net These catalysts are known to promote a wide range of enantioselective transformations.

This compound can serve as a precursor for the synthesis of novel chiral organocatalysts. The aldehyde group can be readily modified to introduce other functional groups, such as hydroxyl or phosphine (B1218219) moieties, which are common features in effective organocatalysts. For example, the reduction of the formyl group to a hydroxymethyl group would yield a prolinol-type structure, a well-established motif in organocatalysis. rsc.org

Furthermore, the pyrrolidine backbone can be incorporated into more complex catalyst architectures, such as chiral phosphine ligands for asymmetric metal catalysis. researchgate.netnih.gov The synthesis of these ligands often starts from chiral building blocks like derivatives of this compound. The development of new pyrrolidine-based organocatalysts and ligands is an active area of research, with the potential to enable new and more efficient asymmetric transformations. nih.gov

Design and Synthesis of Chiral Catalysts

The pyrrolidine scaffold is a cornerstone in the design of chiral organocatalysts, largely due to the seminal work on proline and its derivatives in asymmetric catalysis. nih.gov this compound serves as a key starting material for the synthesis of a variety of substituted chiral pyrrolidine-based catalysts. The formyl group at the C-3 position provides a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

The general strategy for designing chiral catalysts from this precursor involves the stereocontrolled modification of the formyl group and subsequent transformations to introduce catalytically active moieties. For instance, the aldehyde can be converted into amines, alcohols, or other functional groups, which can then be further elaborated. The nitrogen atom of the pyrrolidine ring, after deprotection of the carbamate (B1207046), can also be functionalized to fine-tune the catalyst's steric and electronic properties.

The synthesis of these catalysts often leverages well-established synthetic protocols. The inherent chirality of the pyrrolidine ring, which can be derived from the chiral pool (e.g., from amino acids like proline or hydroxyproline), is crucial for inducing stereoselectivity in catalyzed reactions. The strategic placement of bulky substituents or hydrogen-bonding donors/acceptors, facilitated by the reactivity of the formyl group, is a key aspect of the catalyst design to create a well-defined chiral environment around the active site.

Table 1: Examples of Chiral Pyrrolidine-Based Organocatalysts and their Precursors

| Catalyst Type | Precursor Amino Acid | Key Synthetic Transformation |

| Prolinamide-based catalysts | L-proline or trans-4-hydroxy L-proline | Amide bond formation |

| Diarylprolinol silyl (B83357) ethers | Proline | Grignard addition and silylation |

| Ionic-liquid-supported pyrrolidine catalysts | N-Boc-L-proline | Huisgen 1,3-dipolar cycloaddition |

This table illustrates general strategies for synthesizing chiral pyrrolidine catalysts, highlighting the versatility of the pyrrolidine scaffold, which is also present in this compound.

Applications in Stereoselective Bond Formations

Derivatives of this compound are anticipated to find significant applications in a variety of stereoselective bond-forming reactions. The catalysts designed from this scaffold can be employed in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, Mannich reactions, and Diels-Alder reactions.

The mode of action of these catalysts typically involves the formation of a transient covalent bond with one of the reactants, most commonly through the formation of an enamine or iminium ion intermediate with the pyrrolidine nitrogen. The chiral environment of the catalyst then directs the approach of the second reactant, leading to the preferential formation of one enantiomer or diastereomer of the product.

While specific examples detailing the direct use of catalysts derived from this compound are not extensively documented in readily available literature, the well-established catalytic prowess of structurally similar pyrrolidine derivatives provides a strong basis for their potential efficacy. The ability to readily modify the 3-position of the pyrrolidine ring offers a powerful tool for catalyst optimization and for tailoring the catalyst to specific stereoselective transformations.

Contributions to Novel Synthetic Methodologies

The utility of this compound extends beyond its use in catalysis to its role in the development of new and improved synthetic methods.

Development of Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green chemistry methodologies centered on this compound are not widely reported, its structural features are amenable to the development of more sustainable synthetic routes.

For instance, the use of this building block in one-pot or tandem reactions can reduce the number of synthetic steps and purification procedures, thereby minimizing solvent consumption and waste generation. Furthermore, exploring its reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, would align with the goals of green chemistry. The development of catalytic processes that utilize this compound or its derivatives also contributes to sustainability by enabling reactions to proceed with high efficiency and selectivity, reducing the formation of byproducts. A recent study on the synthesis of indolizine analogues reported the green metrics of the process, highlighting a move towards more environmentally conscious synthetic designs. nih.gov

Enabling Technologies for C-C and C-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound can serve as a valuable substrate in the development of novel technologies for these crucial bond-forming reactions.

The formyl group is a versatile functional group that can participate in a variety of C-C bond-forming reactions, such as Wittig reactions, aldol condensations, and Grignard additions. These reactions allow for the elaboration of the pyrrolidine scaffold and the introduction of new carbon-based substituents.

For C-heteroatom bond formation, the formyl group can be reductively aminated to introduce C-N bonds, or converted to an alcohol for subsequent etherification (C-O bond formation) or substitution reactions. The nitrogen atom of the pyrrolidine ring is also a key site for C-N bond formation, particularly in cross-coupling reactions. The development of efficient and selective methods for these transformations using this compound as a substrate contributes to the broader toolkit of synthetic organic chemistry. While the direct application of this specific compound in novel catalytic systems for C-C and C-X bond formation is an area ripe for exploration, the general importance of such transformations is well-recognized in the field. nih.govmdpi.com

Table 2: Potential Bond-Forming Reactions Involving this compound

| Reaction Type | Bond Formed | Reactive Site on Compound | Potential Reagents |

| Wittig Reaction | C=C | Formyl group | Phosphonium ylides |

| Grignard Reaction | C-C, C-O | Formyl group | Organomagnesium halides |

| Reductive Amination | C-N | Formyl group | Amines, reducing agents |

| Buchwald-Hartwig Amination | C-N | Pyrrolidine Nitrogen (after deprotection) | Aryl halides, Palladium catalyst |

This table outlines potential synthetic transformations, illustrating the versatility of the functional groups present in this compound for key bond-forming reactions.

Spectroscopic Characterization and Computational Chemistry Studies

Theoretical and Computational Investigations

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. libretexts.org For Ethyl 3-formylpyrrolidine-1-carboxylate, the conformational landscape is primarily dictated by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of its substituents. The pyrrolidine scaffold is known for its non-planar structure and flexibility, a phenomenon often described as "pseudorotation," which allows it to efficiently explore pharmacophore space. researchgate.netnih.gov The ring can adopt various puckered conformations, typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two atoms are on opposite sides of the plane defined by the other three).

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and represents the type of data generated from conformational analysis studies. Actual values would require specific quantum chemical calculations.

| Conformer ID | Ring Pucker | Formyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope (N-flap) | Equatorial | 0.00 (Global Minimum) |

| Conf-2 | Envelope (C3-flap) | Axial | 1.25 |

| Conf-3 | Twist (C2-C3) | Equatorial | 0.85 |

| Conf-4 | Twist (C4-C5) | Axial | 2.10 |

Molecular dynamics (MD) simulations provide a dynamic perspective on the molecule's behavior, complementing the static picture from conformational analysis. mdpi.com By simulating the motion of atoms over time, MD can explore the transitions between different conformational states and assess their stability in various environments, such as in an aqueous solvent. mdpi.comnih.gov For this compound, MD simulations could reveal the preferred puckering of the pyrrolidine ring in solution and the rotational freedom of the ethyl and formyl substituents, providing insights into the molecule's flexibility and its interactions with solvent molecules. researchgate.net

Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. beilstein-journals.orgnih.gov These computational studies can map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. researchgate.net This provides a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For this compound, a key reactive site is the electrophilic carbon of the formyl group. Quantum chemical modeling could be used to investigate various reactions, such as nucleophilic additions or reductions of this aldehyde functionality. For instance, in a proposed reaction with a nucleophile, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. The calculated geometries and energies of the transition states provide crucial information about the reaction's feasibility. beilstein-journals.org DFT calculations have shown that for some reactions involving pyrrolidine derivatives, kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Addition to the Formyl Group This table is for illustrative purposes. Values are hypothetical and would be derived from specific DFT calculations for a defined reaction.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (Gas Phase, kcal/mol) | Calculated Activation Free Energy (ΔG‡) (Solvent Model, kcal/mol) |

|---|---|---|---|

| TS1 | Nucleophilic attack on formyl carbon | 22.5 | 18.7 |

| TS2 | Proton transfer to oxygen | 12.1 | 8.3 |

By comparing reaction pathways in the gas phase versus in a solvent model, these studies can also quantify the influence of the solvent on the reaction mechanism and energetics. beilstein-journals.org

Predictive Modeling of Reactivity and Selectivity

Beyond elucidating known reactions, computational chemistry serves as a predictive tool for molecular reactivity and selectivity. By analyzing the electronic structure of this compound, predictions can be made about its chemical behavior. semanticscholar.org Properties derived from quantum chemical calculations, such as the distribution of atomic charges, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), can identify the most reactive sites in the molecule.

For this compound, the LUMO is expected to be localized on the formyl group, indicating its susceptibility to nucleophilic attack. The MEP map would likely show a region of positive potential (electrophilic character) around the aldehyde hydrogen and carbon, and a region of negative potential (nucleophilic character) around the carbonyl oxygen. Such analyses guide the rational design of chemical reactions.

Furthermore, predictive modeling can be instrumental in understanding and forecasting stereoselectivity. semanticscholar.org In reactions involving the chiral C3 carbon, new stereocenters may be formed. By calculating the energies of the different diastereomeric transition states, it is possible to predict which product will be formed preferentially. This approach allows for the rationalization of observed stereochemical outcomes and the in-silico design of highly selective synthetic routes. beilstein-journals.org

Table 3: Hypothetical Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations to predict reactivity.

| Property | Atom/Region | Calculated Value | Implication |

|---|---|---|---|

| Mulliken Atomic Charge | Formyl Carbon (C=O) | +0.45 e | Electrophilic site |

| Mulliken Atomic Charge | Formyl Oxygen (C=O) | -0.52 e | Nucleophilic/H-bond acceptor site |

| HOMO Energy | Molecule | -7.2 eV | Related to ionization potential |

| LUMO Energy | Molecule | -0.8 eV | Related to electron affinity |

| HOMO-LUMO Gap | Molecule | 6.4 eV | Indicator of chemical stability |

Future Directions and Emerging Research Opportunities

Advancements in Sustainable Synthesis of Formylpyrrolidine Carboxylates

The pharmaceutical and chemical industries are increasingly under pressure to adopt greener and more sustainable manufacturing processes. jddhs.com This has spurred research into environmentally benign methods for the synthesis of key intermediates like formylpyrrolidine carboxylates. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. researchgate.net Modern approaches aim to mitigate these issues through various strategies.

One promising avenue is the use of biocatalysis , where enzymes are employed to carry out chemical transformations with high selectivity and under mild conditions. jddhs.com While specific enzymes for the direct synthesis of Ethyl 3-formylpyrrolidine-1-carboxylate are still under investigation, the broader success of biocatalysis in producing chiral amines and alcohols suggests its potential applicability. Another key area is the development of solvent-free or green solvent reactions . nih.gov Replacing volatile organic compounds with water, bio-based solvents, or supercritical fluids can dramatically reduce the environmental footprint of a synthetic process. jddhs.com

Microwave-assisted organic synthesis (MAOS) is another technique gaining traction for its ability to accelerate reaction rates, often leading to higher yields and reduced energy consumption. ijpsjournal.commdpi.com The application of MAOS to the synthesis of pyrrolidine (B122466) derivatives has shown promise in reducing reaction times from hours to minutes. tandfonline.com

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Pyrrolidine Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis Approaches |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs green solvents like water, bio-solvents, or solvent-free conditions. jddhs.comnih.gov |

| Catalysts | May use heavy metal catalysts that are toxic and difficult to remove. | Utilizes biocatalysts (enzymes) or recyclable heterogeneous catalysts. jddhs.com |

| Energy | Typically relies on prolonged heating, leading to high energy consumption. | Can use energy-efficient methods like microwave-assisted synthesis. mdpi.com |

| Waste | Generates significant amounts of chemical waste. | Designed to minimize waste through higher atom economy and recyclability. researchgate.net |

| Safety | May involve hazardous reagents and intermediates. | Aims to use safer, less toxic materials. jddhs.com |

Exploration of Unprecedented Reactivity and Catalytic Systems

The formyl group in this compound is a focal point for exploring novel chemical transformations. Research is ongoing to develop new catalytic systems that can unlock unprecedented reactivity patterns. For instance, the use of chiral organocatalysts for asymmetric transformations of the aldehyde group can lead to the synthesis of enantiomerically pure derivatives, which are highly sought after in the pharmaceutical industry. mdpi.com

Furthermore, the development of novel metal-based catalysts continues to be a vibrant area of research. Iridium-catalyzed reactions, for example, have been shown to be effective in the synthesis of complex pyrrolidine structures through reductive azomethine ylide generation. acs.org The application of such catalytic systems to this compound could open up new pathways to intricate molecular architectures. The exploration of tandem or domino reactions, where multiple chemical bonds are formed in a single operation, is another strategy to enhance synthetic efficiency. researchgate.net

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The shift from batch to continuous flow manufacturing is a significant trend in modern chemistry, offering improved safety, consistency, and scalability. researchgate.netcapes.gov.br Integrating the synthesis of this compound into a flow chemistry setup can lead to more precise control over reaction parameters such as temperature, pressure, and reaction time, resulting in higher yields and purity. bohrium.comjst.org.in

Moreover, the combination of flow chemistry with automation and artificial intelligence (AI) presents an opportunity to accelerate the discovery and optimization of new synthetic routes. nih.gov Robotic platforms can perform a large number of experiments in a high-throughput manner, with AI algorithms analyzing the data to predict optimal reaction conditions. This automated approach can significantly reduce the time and resources required for process development. researchgate.net

Table 2: Advantages of Flow Chemistry and Automation in Chemical Synthesis

| Advantage | Description |

| Enhanced Safety | The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous substances. bohrium.com |

| Precise Control | Flow systems allow for tight control over reaction parameters, leading to more consistent product quality. jst.org.in |

| Improved Efficiency | Continuous processing can lead to higher throughput and reduced downtime compared to batch production. bohrium.com |

| Scalability | Scaling up a reaction in a flow system is often simpler and more predictable than in batch reactors. jst.org.in |

| Automation | Robotic systems can automate the entire synthesis process, from reagent preparation to product analysis. nih.gov |

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique chemical properties of this compound make it an attractive candidate for applications beyond traditional organic synthesis. In materials science , this compound could serve as a monomer or a cross-linking agent in the development of novel polymers with tailored properties. The pyrrolidine ring can impart specific conformational constraints, while the aldehyde group can be used for post-polymerization modifications.

In the field of chemical biology , the aldehyde functionality of this compound can be utilized in bioorthogonal chemistry . nih.govwikipedia.org This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov For instance, the formyl group can undergo selective ligation with probes containing specific functional groups, enabling the labeling and tracking of biomolecules in real-time. kinxcdn.com This opens up possibilities for using derivatives of this compound as chemical reporters to study biological processes. nih.gov The development of such chemical probes is crucial for understanding complex biological systems and for the discovery of new therapeutic targets. escholarship.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-formylpyrrolidine-1-carboxylate, and what key reaction conditions are required?

- Methodology : The compound can be synthesized via oxidation of a 3-hydroxypyrrolidine precursor. For example, Dess–Martin periodinane (DMP) is a high-yield reagent for converting alcohols to aldehydes under mild conditions (e.g., CH₂Cl₂, 0–25°C, 1–4 hours) . Alternative routes may involve esterification of 3-formylpyrrolidine-1-carboxylic acid using ethyl chloroformate in the presence of a base like triethylamine .

- Key Conditions :

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the formyl group and hydrolysis of the ester .

- Handling : Use moisture-free solvents and gloveboxes for reactions. The formyl group is prone to nucleophilic attack; avoid exposure to amines or thiols during synthesis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H NMR (δ ~9.6 ppm for formyl proton; δ 4.1–4.3 ppm for ethyl ester CH₂) and ¹³C NMR (δ ~200 ppm for formyl carbon) are critical for confirming structure .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 199.25 for [M+H]⁺) .

- FT-IR : Strong absorbance at ~1700–1750 cm⁻¹ (C=O stretching for ester and formyl groups) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the oxidation step to introduce the formyl group?

- Challenge : Over-oxidation to carboxylic acids or undesired epoxidation if starting material contains double bonds.

- Solutions :

- Use Dess–Martin periodinane (DMP) instead of stronger oxidants like KMnO₄, which may degrade the pyrrolidine ring .

- Add molecular sieves to scavenge water and stabilize the aldehyde intermediate .

- Monitor reaction progress via TLC (Rf shift from alcohol to aldehyde) and quench promptly after completion .

Q. How does the ethyl ester group influence regioselectivity in cross-coupling reactions involving this compound?

- Steric Effects : The ester group at position 1 directs electrophilic substitutions to the less hindered C-4/C-5 positions of the pyrrolidine ring. For example, Suzuki-Miyaura coupling with aryl halides favors C-4 substitution when Pd(PPh₃)₄ and Cs₂CO₃ are used in dioxane .

- Electronic Effects : The electron-withdrawing ester enhances the electrophilicity of the formyl group, enabling selective nucleophilic additions (e.g., Grignard reagents) at C-3 without requiring Lewis acid catalysts .

Q. What are the challenges in achieving selective functionalization of the pyrrolidine ring without compromising the formyl group's reactivity?

- Protection Strategies :

- Temporary Protection : Convert the formyl group to an acetal (e.g., using ethylene glycol and TsOH) during ring functionalization. Deprotection with aqueous HCl restores the aldehyde .

- Competing Reactivity : The formyl group may participate in unwanted aldol condensations under basic conditions. Use low temperatures (<0°C) and short reaction times for alkylation or amidation steps .

- Case Study : Attempted C-5 bromination using NBS resulted in formyl oxidation. Switching to a milder brominating agent (e.g., Br₂ in AcOH at –10°C) preserved the aldehyde .

Data Contradiction Analysis

- Oxidation Yields : Studies using Swern oxidation (oxalyl chloride/DMSO) report lower yields (~60%) compared to DMP (>85%) due to side reactions with the pyrrolidine nitrogen .

- Storage Stability : While some protocols suggest –20°C storage, conflicting data indicate that the compound remains stable at 4°C for short-term use if rigorously dried .

Applications in Drug Development

- Scaffold for Bioactive Molecules : The formyl group enables Schiff base formation with amines, creating imine-linked prodrugs or enzyme inhibitors. For example, coupling with hydrazines yields hydrazone derivatives with reported antitumor activity .

- Structural Insights : X-ray crystallography of analogs (e.g., ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate) reveals planar geometry at C-3, critical for binding to kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.